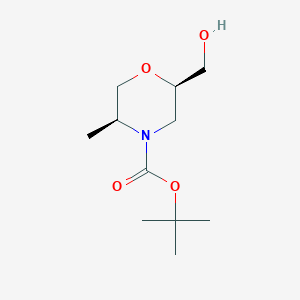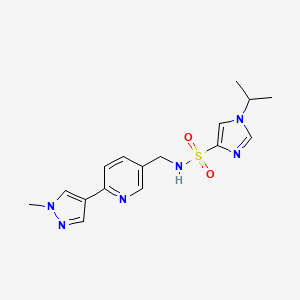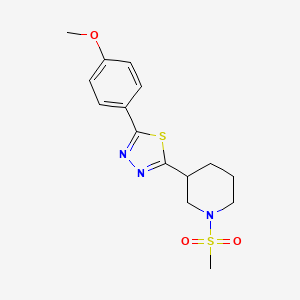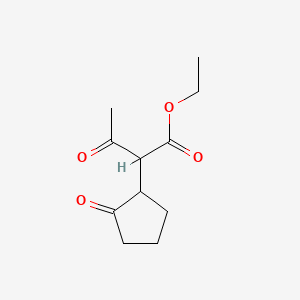
3-(4-Methylpiperazin-1-yl)pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-Methylpiperazin-1-yl)pyridin-4-amine” is an organic compound that belongs to the class of phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of “3-(4-Methylpiperazin-1-yl)pyridin-4-amine” is C10H16N4 . It has a molecular weight of 192.26 . The InChI code is 1S/C10H16N4/c1-13-4-6-14(7-5-13)10-2-3-12-8-9(10)11/h2-3,8H,4-7,11H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Methylpiperazin-1-yl)pyridin-4-amine” include a molecular weight of 192.26 and a solid physical form . It should be stored in a dark place, in an inert atmosphere, at room temperature .科学的研究の応用
Oncology: Targeting Tyrosine Kinases
3-(4-Methylpiperazin-1-yl)pyridin-4-amine: is structurally related to Imatinib, a therapeutic agent used to treat leukemia by inhibiting tyrosine kinases . This compound’s ability to bind to and inhibit tyrosine kinases makes it a valuable molecule for cancer research, particularly in the development of new treatments for chronic myelogenic leukemia.
Neurology: Anticholinesterase Activity
This compound has been studied for its potential anticholinesterase activity, which is significant in treating neurodegenerative diseases like Alzheimer’s . By inhibiting cholinesterase, it could help increase the levels of acetylcholine in the brain, potentially improving cognitive function in patients with dementia.
Microbiology: Antimicrobial Activity
Research has indicated that derivatives of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine exhibit antimicrobial activity . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Pharmacology: Drug Design and Synthesis
The compound’s structure is conducive to modifications that can lead to the synthesis of new drugs . Its molecular framework allows for the creation of novel pharmacological agents with potential therapeutic applications.
Molecular Imaging: Radiolabeling
3-(4-Methylpiperazin-1-yl)pyridin-4-amine: can be used in the design and synthesis of radiolabeled compounds for molecular imaging . This application is particularly useful in positron emission tomography (PET) scans, aiding in the diagnosis and treatment monitoring of various diseases.
Structural Biology: Crystallography
The compound’s ability to form crystals makes it a subject of interest in structural biology . Understanding its crystal structure can provide insights into its interactions with other molecules, which is essential for drug design.
Computational Chemistry: Molecular Modeling
Molecular modeling studies have been conducted on derivatives of this compound to understand their interactions with biological targets . These studies are fundamental in predicting the efficacy and safety of new drug candidates.
Chemistry: Synthesis of Complex Molecules
3-(4-Methylpiperazin-1-yl)pyridin-4-amine: serves as a building block in the synthesis of complex organic molecules . Its versatility in chemical reactions makes it a valuable compound for creating a variety of chemically and biologically active molecules.
Safety and Hazards
The safety data sheet for “3-(4-Methylpiperazin-1-yl)pyridin-4-amine” indicates that it should be kept away from heat/sparks/open flames/hot surfaces . In case of contact with skin or eyes, rinse with water and seek medical advice if irritation persists . If swallowed or inhaled, seek medical advice .
作用機序
Target of Action
The primary target of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and migration .
Mode of Action
3-(4-Methylpiperazin-1-yl)pyridin-4-amine acts as an inhibitor of the PDGF receptor tyrosine kinase . It binds to the receptor, preventing its activation and subsequent signal transduction . This results in the inhibition of cellular processes that are normally stimulated by the activation of this receptor .
Biochemical Pathways
The inhibition of the PDGF receptor tyrosine kinase affects several downstream signaling pathways. These include the PI3K/AKT pathway, which is involved in cell survival and growth, and the MAPK pathway, which plays a role in cell proliferation .
Result of Action
The inhibition of the PDGF receptor tyrosine kinase by 3-(4-Methylpiperazin-1-yl)pyridin-4-amine leads to a decrease in cell proliferation, differentiation, and migration . This can result in the suppression of disease processes that are driven by the overactivation of this receptor .
Action Environment
The action of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other molecules can influence the compound’s binding to its target .
特性
IUPAC Name |
3-(4-methylpiperazin-1-yl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)10-8-12-3-2-9(10)11/h2-3,8H,4-7H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRXCXCRVBXXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)pyridin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol](/img/structure/B2743151.png)

![2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2743153.png)

![4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B2743156.png)

![N-(3-methoxyphenyl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2743161.png)


![Dimethyl[4-(2-nitro-1-phenylthioethyl)phenyl]amine](/img/structure/B2743165.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2743170.png)
![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2743171.png)